Citric acid anhydride
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Overview
Description
Citric acid anhydride is a chemical compound derived from citric acid. It is an organic compound with the formula C_12H_14O_7. This compound is a cyclic anhydride formed by the dehydration of citric acid. It is a white crystalline solid that is used in various chemical reactions and industrial applications due to its reactivity and ability to form esters and amides.
Preparation Methods
Synthetic Routes and Reaction Conditions: Citric acid anhydride can be synthesized through the dehydration of citric acid. One common method involves heating citric acid with acetic anhydride at temperatures ranging from 40°C to 110°C for 15 to 120 minutes. The reaction mixture is then cooled, and the citric anhydride is crystallized out .
Industrial Production Methods: In industrial settings, citric anhydride is produced by reacting citric acid with acetic anhydride or other organic acid anhydrides. The reaction is typically carried out in a reactor at controlled temperatures, followed by crystallization and purification steps to obtain high-purity citric anhydride .
Chemical Reactions Analysis
Types of Reactions: Citric acid anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form citric acid.
Esterification: Reacts with alcohols to form esters.
Amidation: Reacts with amines to form amides.
Common Reagents and Conditions:
Hydrolysis: Water, often in the presence of a catalyst such as pyridine.
Esterification: Alcohols, typically in the presence of an acid catalyst.
Amidation: Amines, often with a base to neutralize the by-product acid.
Major Products:
Hydrolysis: Citric acid.
Esterification: Citric esters.
Amidation: Citric amides.
Scientific Research Applications
Citric acid anhydride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to form esters and amides.
Biology: Employed in the modification of biomolecules for bioconjugation and drug delivery systems.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of polymers, resins, and as a drying agent in various formulations.
Mechanism of Action
The mechanism of action of citric anhydride involves its reactivity with nucleophiles such as water, alcohols, and amines. The compound’s anhydride group is highly reactive, allowing it to form covalent bonds with these nucleophiles, leading to the formation of citric acid, esters, or amides. This reactivity is exploited in various chemical and biological applications .
Comparison with Similar Compounds
Acetic Anhydride: Another common anhydride used in esterification and amidation reactions.
Succinic Anhydride: Used in similar applications but has different reactivity due to its structure.
Maleic Anhydride: Employed in polymer production and as a chemical intermediate.
Uniqueness of Citric Anhydride: Citric acid anhydride is unique due to its ability to form multiple functional groups (esters, amides) and its application in bioconjugation and drug delivery systems. Its reactivity and versatility make it a valuable compound in both research and industrial settings .
Properties
Molecular Formula |
C6H6O6 |
---|---|
Molecular Weight |
174.11 g/mol |
IUPAC Name |
2-(3-hydroxy-2,5-dioxooxolan-3-yl)acetic acid |
InChI |
InChI=1S/C6H6O6/c7-3(8)1-6(11)2-4(9)12-5(6)10/h11H,1-2H2,(H,7,8) |
InChI Key |
WQNHWIYLCRZRLR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)OC(=O)C1(CC(=O)O)O |
Origin of Product |
United States |
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